![molecular formula C19H16ClN5 B2373852 3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902035-12-5](/img/structure/B2373852.png)
3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in several studies . One approach involves the use of a copper-catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and includes various functional groups. The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic heterocyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .
Applications De Recherche Scientifique
Synthesis and Structure–Activity Relationships for Anti-Mycobacterial Activity
The pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been reported as potent inhibitors of mycobacterial ATP synthase, essential for the treatment of Mycobacterium tuberculosis. This work highlighted the design, synthesis, and structure-activity relationship studies of these compounds, identifying analogues with potent in vitro growth inhibition of M.tb., low hERG liability, and good stabilities, showcasing their potential in tuberculosis treatment (Sutherland et al., 2022).
Antimicrobial and Anticancer Potential
A series of pyrazole derivatives, including structures similar to this compound, were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant activity, with some exhibiting higher anticancer activity than the reference drug doxorubicin, indicating their potential as leads for developing new antimicrobial and anticancer agents (Hafez et al., 2016).
Synthesis and Reactions of Benzimidazole Derivatives
Research into benzimidazole derivatives, including reactions involving pyrazolo[1,5-a]pyrimidine cores, contributed to the development of various compounds with potential biological activities. These studies provide insights into the chemical versatility and application of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing new heterocyclic compounds with potential for therapeutic use (Fikry et al., 2015).
Synthesis and Bioactivities of Pyrazole Derivatives
The synthesis and characterization of pyrazole derivatives, including those related to this compound, have been explored for their antitumor, antifungal, and antibacterial properties. Structural analysis and biological evaluation highlighted the importance of specific substituents and their positions on biological activity, offering valuable information for the design of new compounds with enhanced bioactivities (Titi et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . By blocking the activity of CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase . This can lead to cell cycle arrest, which may induce apoptosis or programmed cell death in certain types of cells.
Result of Action
The molecular and cellular effects of this compound’s action would likely include the inhibition of cell division and proliferation . By blocking CDK2 activity, the compound could induce cell cycle arrest, potentially leading to apoptosis in certain cell types .
Analyse Biochimique
Biochemical Properties
These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Cellular Effects
Compounds of this class have been reported to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Molecular Mechanism
It has been suggested that it may interact with cyclin-dependent kinase 2 .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-10-18(22-11-14-6-4-5-9-21-14)25-19(24-13)16(12-23-25)15-7-2-3-8-17(15)20/h2-10,12,22H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVPZDHHMXRBFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyanophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2373772.png)
![2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2373774.png)
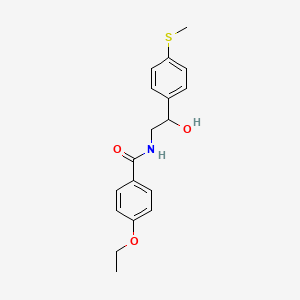
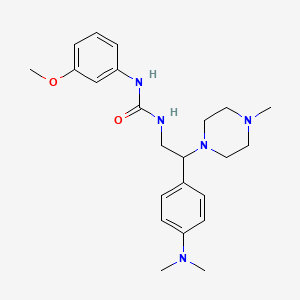
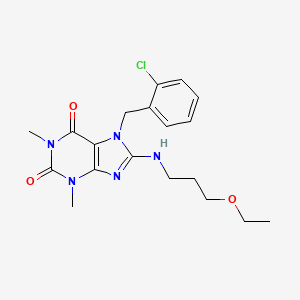
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/no-structure.png)
![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)
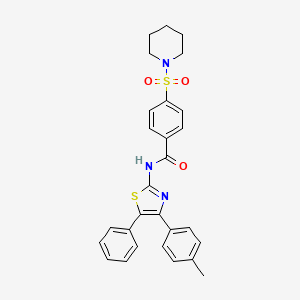
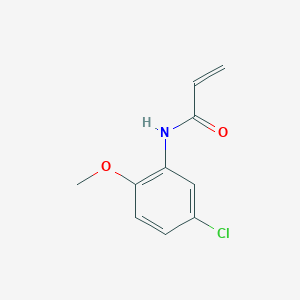
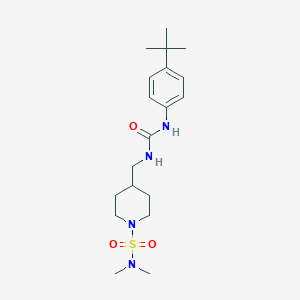
![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide](/img/structure/B2373790.png)
